N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c22-16(19-8-11-3-4-13-15(6-11)26-10-25-13)7-12-9-27-18(20-12)21-17(23)14-2-1-5-24-14/h1-6,9H,7-8,10H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRIQZGCRCCGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This compound integrates a thiazole ring, a benzodioxole moiety, and various functional groups that may contribute to its diverse biological activities. Research has indicated its potential in modulating enzymatic activity and receptor signaling pathways, which are crucial for various clinical applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 378.43 g/mol. Its structure includes several functional groups that enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄S |
| Molecular Weight | 378.43 g/mol |
| CAS Number | Not specified |
Antidiabetic Activity
Recent studies have demonstrated the antidiabetic potential of compounds similar to this compound. For instance, derivatives of benzodioxole exhibited significant inhibition of α-amylase with IC50 values ranging from 0.68 to 0.85 µM, indicating their effectiveness in managing diabetes by slowing carbohydrate digestion .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Studies showed that it demonstrated significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells. For example, one derivative showed an IC50 value between 26–65 µM against four different cancer cell lines . This selective cytotoxicity suggests a promising therapeutic index for cancer treatment.
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been assessed against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives displayed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like ciprofloxacin . The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for traditional antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to the modulation of key signaling pathways involved in inflammation and tumorigenesis. For example, the compound may inhibit specific kinases involved in cancer cell proliferation or promote apoptosis in malignant cells.
Study 1: Antidiabetic Effects
In an in vivo study using streptozotocin-induced diabetic mice, a derivative of the compound was administered at varying doses. The results indicated that the compound significantly reduced blood glucose levels without affecting normal cellular functions, highlighting its potential as a safe antidiabetic agent .
Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of the compound against several human cancer cell lines. The results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 26 µM .
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